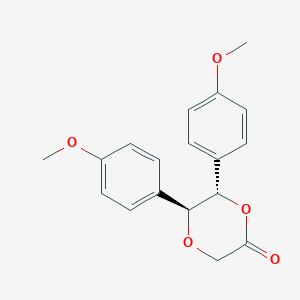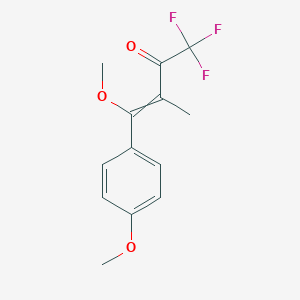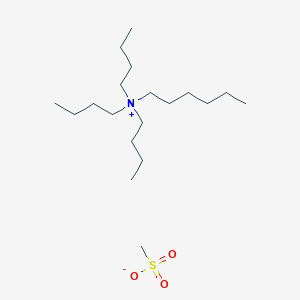
N,N,N-Tributylhexan-1-aminium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tributylhexan-1-aminium methanesulfonate is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, which make them useful in various industrial and scientific applications. The compound consists of a hexyl chain attached to a nitrogen atom, which is further bonded to three butyl groups. The counterion is methanesulfonate, a sulfonic acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Tributylhexan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of tributylamine with 1-bromohexane to form N,N,N-tributylhexan-1-aminium bromide. This intermediate is then reacted with methanesulfonic acid to yield the final product, this compound.
Reaction Conditions:
-
Step 1: Formation of N,N,N-tributylhexan-1-aminium bromide
Reactants: Tributylamine, 1-bromohexane
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Duration: 12-24 hours
-
Step 2: Formation of this compound
Reactants: N,N,N-tributylhexan-1-aminium bromide, methanesulfonic acid
Temperature: Room temperature
Duration: 6-12 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Purification is typically achieved through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tributylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Oxides of the aminium compound
Reduction: Amines
Substitution: Various substituted aminium compounds
Wissenschaftliche Forschungsanwendungen
N,N,N-Tributylhexan-1-aminium methanesulfonate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and corrosion inhibitors
Wirkmechanismus
The mechanism of action of N,N,N-tributylhexan-1-aminium methanesulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt lipid bilayers, facilitating the study of membrane proteins. In industrial applications, it adsorbs onto surfaces, providing corrosion protection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Tributylhexan-1-aminium bromide
- N,N,N-Tributyldodecan-1-aminium bromide
- 1-Hexyl-1-methyl-1H-imidazol-1-ium bromide
Uniqueness
N,N,N-Tributylhexan-1-aminium methanesulfonate is unique due to its specific combination of a hexyl chain and methanesulfonate counterion, which imparts distinct surfactant properties. Compared to similar compounds, it has a different critical micelle concentration and association constant, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
459416-94-5 |
|---|---|
Molekularformel |
C19H43NO3S |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
methanesulfonate;tributyl(hexyl)azanium |
InChI |
InChI=1S/C18H40N.CH4O3S/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;1-5(2,3)4/h5-18H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YSPGNOMCHINPPF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)
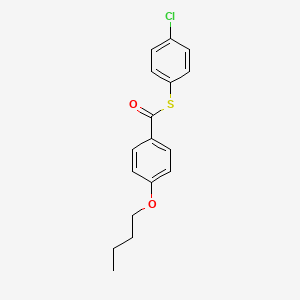
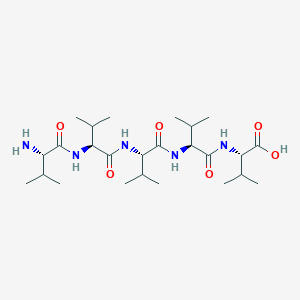
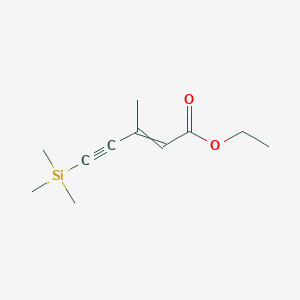

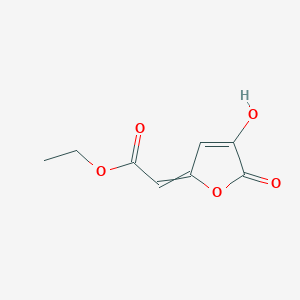
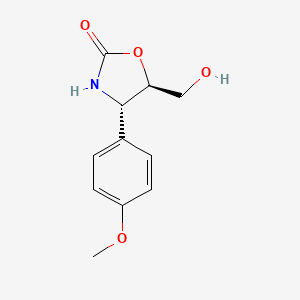
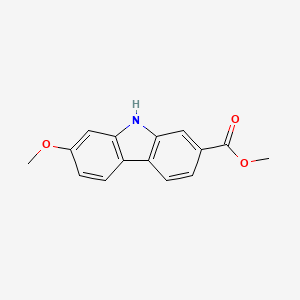
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
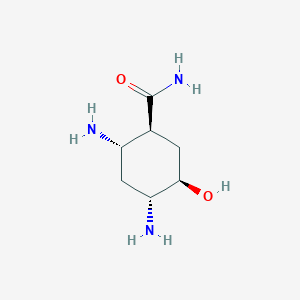
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
